molecular formula C15H18N2O2 B594776 Methyl 1-cyclohexylbenzoimidazole-5-carboxylate CAS No. 1355247-12-9

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Cat. No.: B594776
CAS No.: 1355247-12-9
M. Wt: 258.321
InChI Key: LZXUUVNLKVFJQF-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a substituted aniline with a carboxylic acid derivative, followed by cyclization to form the benzimidazole ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

    1-Methyl-1H-benzo[d]imidazole-5-carboxylate: Lacks the cyclohexyl group, which may result in different chemical and biological properties.

    1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    1-Methyl-2-phenyl-1H-benzo[d]imidazole: Features a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.

Uniqueness: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is unique due to the presence of both the cyclohexyl group and the methyl ester, which can influence its solubility, reactivity, and biological activity. These structural features may make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

methyl 1-cyclohexylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXUUVNLKVFJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742750
Record name Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-12-9
Record name Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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